molecular formula C17H14IN3O3S2 B2872307 3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 497089-83-5

3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B2872307
CAS No.: 497089-83-5
M. Wt: 499.34
InChI Key: BLRNOVWAZWWVQH-UHFFFAOYSA-N
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Description

3-Iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a chemical compound with the CAS Number 497089-83-5 . It has a molecular weight of 499.346 and a molecular formula of C17H14IN3O3S2 . The compound is characterized by a density of 1.8±0.1 g/cm3 .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3 . The boiling point, melting point, and flash point are not available . The compound has a LogP value of 4.11, indicating its lipophilicity .

Scientific Research Applications

Anticancer Applications

  • A study found that derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, closely related to the compound , exhibited moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antimicrobial Applications

  • Research on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showed significant antimicrobial activity, particularly against Gram-positive bacterial strains and fungal strains. This finding indicates potential applications of similar compounds in treating bacterial and fungal infections (Bikobo et al., 2017).

Polymer and Material Science

  • A novel ligand closely related to the compound was synthesized and used in the formation of polymeric complexes. These complexes were studied for their potential applications in the treatment of certain cancers, highlighting the compound's relevance in material science and medicinal chemistry (El-Sonbati et al., 2018).

Pharmacological Evaluation

  • In a study on the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives, compounds with a similar structure were evaluated for their antiallergy activity. The findings from this research could be relevant for understanding the pharmacological properties of 3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (Hargrave et al., 1983).

Molecular and Chemical Synthesis

  • There's also research on molecular iodine promoted synthesis of benzimidazoles, benzothiazoles, and related compounds, which could be informative for the synthesis and chemical properties of this compound (Naresh et al., 2014).

Properties

IUPAC Name

3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O3S2/c1-11-2-3-12(10-15(11)18)16(22)20-13-4-6-14(7-5-13)26(23,24)21-17-19-8-9-25-17/h2-10H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRNOVWAZWWVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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